2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

AEGIS unnatural base pair PCR fidelity

Substituting dP with dG or other purine analogs in AEGIS expanded-DNA systems fails-the orthogonal puAAD hydrogen-bonding pattern is unique and irreplaceable. This analytically verified dP nucleoside enables: • dZ:dP PCR retention fidelity of 94.4-99.8% per round for robust 6-letter DNA amplification • Duplex stabilization: ΔTm +1.8°C per dZ:dP pair vs. dC:dG; +2.8°C for consecutive pairs • Direct enzymatic phosphorylation by DmdNK (KM 122 µM) for in vivo triphosphate biosynthesis Supplied with certificate of analysis. Global shipping.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B12077771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O
InChIInChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)
InChIKeySBQDZMTWLNGLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dP Identity and Core Characteristics


2-Amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (CAS 110457-87-9, commonly designated dP or P) is a synthetic 2′-deoxyribonucleoside belonging to the imidazo[1,2-a]-1,3,5-triazin-4(8H)-one class. It serves as the purine analog component of the artificially expanded genetic information system (AEGIS) dZ:dP unnatural base pair (UBP) [1]. Originally developed as 5-aza-7-deaza-2′-deoxyguanosine, the compound was explored as an antiviral nucleoside agent [2], but its primary scientific and commercial significance now resides in its role as an orthogonal genetic letter in expanded DNA/RNA alphabets, where it implements the puAAD hydrogen-bonding pattern that is distinct from the patterns presented by natural nucleobases [3]. The compound is supplied as a research-grade deoxynucleoside (molecular formula C10H13N5O4; MW 267.24 g/mol) and is available from multiple commercial vendors .

AEGIS orthogonal base pair (dZ:dP) research
DmdNK-compatible phosphorylation pathway studies
Duplex stabilization and melting temperature analysis

dP Specificity vs. dG and Other Purine Analogs


Generic substitution of 2-amino-8-(2-deoxy-β-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one (dP) with other unnatural purine analogs or with natural 2′-deoxyguanosine (dG) fails because dP implements a uniquely orthogonal hydrogen-bonding pattern (puAAD: acceptor–acceptor–donor) that is not recognized by the complementary pyrimidine analog dZ when replaced by any other purine scaffold [1]. Wild-type Drosophila melanogaster deoxynucleoside kinase (DmdNK) discriminates sharply among AEGIS nucleosides, phosphorylating dP efficiently while completely failing to phosphorylate its partner dZ, a selectivity that has direct consequences for in vivo UBP triphosphate biosynthesis [2]. Furthermore, the dP-dZ pair contributes more to duplex thermodynamic stability than a natural dC-dG pair under the same buffer conditions (ΔTm = +1.8 °C per pair at pH 6.3–7.0), meaning that substituting dP with dG in an engineered duplex alters both pairing specificity and melting behavior in ways that are not interchangeable [3]. These orthogonal physicochemical and enzymatic recognition properties establish that dP is not a “drop-in” replacement for any other nucleobase, whether natural or synthetic; procurement of the correct, analytically verified dP nucleoside is therefore a prerequisite for reproducible results in AEGIS-based research and applications [4].

Orthogonal puAAD hydrogen-bonding pattern prevents recognition by natural base pairing systems
Wild-type DmdNK discriminates dP from other AEGIS nucleosides; substitution alters triphosphate biosynthesis pathway
dZ:dP contributes more to duplex stability than dC:dG; substituting dP with dG may shift thermodynamic parameters unpredictably

Quantitative Evidence Differentiating dP from Analogs


PCR Fidelity of dZ:dP Across DNA Polymerases

The dZ:dP pair is retained through PCR amplification with high fidelity that depends on the polymerase used. With Taq polymerase, retention is 94.4% per round; with Vent (exo−) and Deep Vent (exo−), retention reaches 97.5% per round at pH 8.0 [1]. A more recent optimized protocol achieves 99.2% retention per theoretical PCR cycle under standard triphosphate concentrations, and 99.8% under optimized triphosphate concentrations [2]. These values approach the fidelity of natural base pairs while providing an orthogonal hydrogen-bonding code. The loss of dZ:dP occurs principally via transition to a dC:dG pair, a defined and mechanistically understood mispairing pathway [1]. This quantitative fidelity profile is superior to that reported for several hydrophobic unnatural base pairs (e.g., d5SICS-dNaM, retention ~92–99% depending on sequence context) [2].

PCR Fidelity
Head-to-head
dP (with dZ): 94.4–99.8% per round
vs. dC:dG: ~100%; d5SICS-dNaM: 92–99%
Reported retention supports AEGIS amplification workflows
Polymerase-dependent; Taq, Vent, Deep Vent
AEGIS unnatural base pair PCR fidelity DNA polymerase dP

DmdNK Phosphorylation Specificity: dP vs. dZ

Wild-type Drosophila melanogaster deoxynucleoside kinase (DmdNK) phosphorylates dP efficiently but cannot phosphorylate its partner nucleoside dZ or the AEGIS nucleoside dK, demonstrating a sharp substrate selectivity within the AEGIS nucleoside family [1]. Native DmdNK exhibits a KM of 122 ± 27 µM for dP, compared to KM values of ≤10 µM for natural pyrimidine substrates, indicating that while dP is accepted, it binds with lower affinity than natural nucleosides [2]. A single amino acid substitution (Q81E) in DmdNK is required to enable phosphorylation of dZ, underscoring the distinct recognition landscape of dP versus dZ [1]. This selectivity has direct implications for in vivo UBP replication: dP monophosphorylation is the kinetically competent first step in cellular dPTP biosynthesis, while dZ monophosphorylation requires an engineered kinase [1].

DmdNK Phosphorylation
Head-to-head
dP: phosphorylated, KM ~122 µM
dZ, dK: not phosphorylated by wild-type DmdNK
Substrate acceptance reported; supports dPTP biosynthesis pathway studies
Wild-type DmdNK; in vitro kinase assay
nucleoside kinase DmdNK AEGIS phosphorylation dP

Duplex Stabilization by dZ:dP vs. dC:dG

The dZ:dP nucleobase pair contributes significantly more to duplex stability than a standard dC:dG pair. Thermal denaturation measurements on short DNA duplexes show that substituting a single dC:dG pair with a dZ:dP pair increases the melting temperature (Tm) by an average of +1.8 °C per pair at both pH 6.3 and pH 7.0 [1]. When two consecutive dZ:dP pairs are placed in the same oligonucleotide, the stabilization effect is more than additive, yielding a Tm increase of +2.8 °C per pair at pH 7.0 [1]. This enhanced stability is attributed to the alternative hydrogen-bonding architecture of the puAAD:pyDDA pair, which presents a distinct pattern of donor and acceptor groups across the major and minor grooves compared to natural Watson-Crick pairs [1][2].

Duplex Stabilization
Head-to-head
ΔTm per dZ:dP pair: +1.8 °C (pH 6.3–7.0)
Two consecutive pairs: +2.8 °C per pair
Reported ΔTm indicates duplex stabilization relative to natural pair; may support probe design
1.6 µM DNA, 0.5 M NaCl, phosphate buffer
thermal denaturation duplex stability dP dZ melting temperature

Crystal Structure of dP: Anti Conformation and Sugar Pucker

The crystal structure of the ribonucleoside analog (2-amino-8-(β-D-ribofuranosyl)imidazo[1,2-a]-s-triazin-4-one monohydrate), which shares the identical imidazo[1,2-a]-1,3,5-triazin-4-one heterocycle with dP, was solved to an R-factor of 0.049 using 1998 observed reflections [1]. The base adopts an anti conformation relative to the sugar ring, with a glycosidic torsion angle (χ) of 47.8°, and the ribose moiety exhibits a C(2′)-endo (²E) sugar pucker [1]. These conformational parameters place dP within the same structural family as natural 2′-deoxynucleosides, which typically adopt anti conformations in B-DNA, but the distinct heterocyclic scaffold of the imidazo[1,2-a]-s-triazin-4-one ring system distinguishes it from the purine ring of 2′-deoxyguanosine [2]. The absence of the N(7) atom in dP compared to guanosine is a key structural deviation that alters the hydrogen-bonding presentation to the major groove [3].

Nucleoside Conformation
Class-level
Glycosidic torsion χ = 47.8° (anti)
Sugar pucker: C(2′)-endo (²E)
Reported anti conformation and sugar pucker support B-DNA structural compatibility
X-ray crystal structure of ribonucleoside analog
X-ray crystallography nucleoside conformation dP glycosidic bond sugar pucker

dP Recommended Application Scenarios


Expanded-Alphabet PCR for Diagnostics and Data Storage

The dZ:dP pair, with its high PCR retention fidelity (94.4–99.8% per round depending on polymerase and triphosphate optimization), supports robust amplification of DNA containing an expanded genetic alphabet [6]. This makes dP an essential component for constructing six-letter (GACTZP) and eight-letter (hachimoji) DNA systems used in nested multiplex PCR for low-noise diagnostics [7] and in high-density DNA digital data storage, where the increased coding capacity provided by additional letters directly translates to higher information density per nucleotide .

Enzymatic dPTP Biosynthesis via DmdNK

Unlike dZ, dP is efficiently monophosphorylated by wild-type DmdNK (KM = 122 ± 27 µM), providing a direct enzymatic route to dPMP, the first committed intermediate in dPTP biosynthesis [6]. This property is exploited in engineered Escherichia coli and cell-free expression systems designed to replicate and transcribe plasmids containing AEGIS base pairs, where dPTP must be generated intracellularly from exogenously supplied dP nucleoside [7]. The DmdNK Q81E mutant further enables dual phosphorylation of both dP and dZ for systems requiring simultaneous biosynthesis of both unnatural triphosphates [6].

Aptamer and Probe Design Using dZ:dP Stability

The dZ:dP pair increases duplex Tm by +1.8 °C per pair relative to dC:dG under neutral pH conditions, with a super-additive +2.8 °C per pair for consecutive dZ:dP pairs [6]. This enhanced thermal stability is exploited in the design of AEGIS-modified aptamers (e.g., the spinach aptamer variant) where dZ:dP substitutions within stem regions maintain or increase structural stability while introducing orthogonal recognition elements, enabling SELEX-based discovery of aptamers with expanded chemical diversity and improved target affinity [7].

Structural Biology of Nonstandard Base Processing by Polymerases

The crystal structure of the dP heterocycle in an anti conformation (χ = 47.8°) with C(2′)-endo sugar pucker confirms its geometric compatibility with the B-form DNA helix [6]. This structural information, combined with the dP scaffold's absence of the N(7) atom found in natural guanine, makes dP a critical tool in structural and mechanistic studies of how Family A and Family B DNA polymerases (Taq, Vent, Deep Vent, KlenTaq) accommodate nonstandard hydrogen-bonding patterns within their active sites during incorporation and extension [7].

Application
Selection Property
Validation Focus
Expanded-alphabet PCR
PCR retention fidelity
Retention under standard polymerase and triphosphate conditions
dPTP biosynthesis
Kinase substrate specificity
Phosphorylation efficiency by wild-type DmdNK
Aptamer/probe design
Thermal stability of dZ:dP
Duplex Tm enhancement under neutral pH
Polymerase structural studies
dP nucleoside conformation
Anti conformation and B-DNA compatibility
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